Evidence Item 1: Substantially Higher Lipophilicity (XLogP3) Compared to Ethyl Ester
The 2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate exhibits significantly higher lipophilicity compared to its ethyl ester analog, ethyl 5-chloropyridine-2-carboxylate. This is a critical differentiator for applications requiring enhanced membrane permeability or target engagement. The XLogP3 value, a computed measure of lipophilicity, is 2.8 for the target compound [1]. In contrast, the XLogP3 value for the ethyl ester analog is 1.5 [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Ethyl 5-chloropyridine-2-carboxylate: 1.5 |
| Quantified Difference | ΔXLogP3 = +1.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1]; Computed by XLogP3 3.0 (PubChem release 2024.11.20) [2] |
Why This Matters
A ΔXLogP3 of +1.3 represents a substantial increase in lipophilicity, which directly correlates with enhanced passive membrane permeability and altered distribution in biological systems, making the trifluoroethyl ester a superior choice for targets with hydrophobic binding pockets or for improving oral bioavailability.
- [1] PubChem. (2024). 2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate. PubChem Compound Summary for CID 119056871. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Ethyl 5-Chloropyridine-2-carboxylate. PubChem Compound Summary for CID 15414989. National Center for Biotechnology Information. View Source
